3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine
Description
The compound 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine features a 1,2,4-triazol-4-amine core substituted at position 3 with a benzimidazole-linked methylsulfanyl group and at position 5 with a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-24-12-6-4-5-11(9-12)16-21-22-17(23(16)18)25-10-15-19-13-7-2-3-8-14(13)20-15/h2-9H,10,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKDCAVTDZXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Derivative: Starting with o-phenylenediamine, the benzimidazole ring is formed through cyclization with formic acid.
Sulfanyl Bridge Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Triazole Ring Formation: The final step involves the formation of the triazole ring through a cyclization reaction with hydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure
The compound features a complex structure that includes:
- A benzimidazole moiety, known for its biological activity.
- A triazole ring, which is significant in medicinal chemistry.
- A methoxyphenyl group that enhances lipophilicity.
Properties
- Molecular Formula: CHNOS
- Molecular Weight: 305.38 g/mol
Pharmaceutical Applications
The compound's unique structure suggests several pharmacological activities:
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various fungal strains, making it a candidate for antifungal drug development.
Anticancer Properties
Preliminary studies have indicated that compounds with similar structures may exhibit anticancer activities. The benzimidazole and triazole components are associated with the inhibition of cancer cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of related triazole compounds on breast cancer cell lines, demonstrating significant apoptosis induction at specific concentrations.
Agricultural Applications
The compound has potential as a fungicide in agricultural practices due to its antifungal properties.
Efficacy Against Plant Pathogens
Field trials have indicated effectiveness against common plant pathogens, suggesting its use as a protective agent in crops.
Data Table: Efficacy of Compound on Various Fungal Strains
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Botrytis cinerea | 12 | 50 |
| Phytophthora infestans | 18 | 200 |
Materials Science
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties.
Conductive Polymers
Research has shown that adding this compound to conductive polymers can improve their electrical conductivity and thermal stability.
Case Study:
A study investigated the effects of incorporating the compound into polyaniline composites, resulting in improved conductivity measurements compared to pure polyaniline.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the 1,2,4-triazol-4-amine scaffold but differ in substituents at positions 3 and 5, influencing their physicochemical and biological properties:
Table 1: Key Structural Analogs and Their Features
Pharmacological and Biochemical Activities
Antimicrobial Activity
Benzimidazole-triazole hybrids, such as 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives , exhibit potent antibacterial and antifungal activity (MICs: 1.5–3.125 µg/mL) due to interactions with microbial enzymes or DNA . The target compound’s benzimidazole moiety may similarly disrupt microbial cell walls or metabolic pathways.
Enzyme Inhibition
Triazol-4-amines with pyridyl or methoxyphenyl groups (e.g., 3-(methylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine ) inhibit tyrosinase, a key enzyme in melanin synthesis, with IC₅₀ values comparable to clinical inhibitors . The target compound’s 3-methoxyphenyl group could enhance binding to hydrophobic enzyme pockets.
Anticancer Potential
Compounds like 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine show moderate cytotoxicity against cancer cell lines, attributed to thiophene and sulfanyl groups inducing oxidative stress . The target compound’s benzimidazole group may synergize with triazole to target DNA topoisomerases.
Physicochemical Properties
- Stability : S-Benzylated triazoles (e.g., 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine ) exhibit enhanced thermal stability due to rigid substituents .
Biological Activity
The compound 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine is a hybrid structure combining elements of benzimidazole and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H16N4OS
- Molecular Weight : 304.38 g/mol
This compound features a benzimidazole moiety linked to a triazole ring through a sulfur atom, which is critical for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study evaluating various 1,2,4-triazole derivatives demonstrated their efficacy against different cancer cell lines using the XTT assay. The results highlighted that modifications at specific positions on the triazole ring could enhance anticancer activity, suggesting that the compound may also possess similar properties due to its structural components .
Antimicrobial and Antiviral Properties
Benzimidazole and triazole derivatives have been extensively studied for their antimicrobial and antiviral activities . A review of benzimidazole-triazole hybrids indicated that these compounds often show improved biological activity compared to their mono-heterocyclic counterparts. The presence of substituents like methoxy groups can enhance their interaction with biological targets, potentially leading to increased antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The presence of a sulfur atom in the linkage between benzimidazole and triazole enhances biological activity.
- Substituents on the aromatic rings significantly influence the potency and spectrum of activity against various pathogens.
Table 1 summarizes the effects of different substituents on the biological activity of similar compounds:
| Substituent | Activity Type | Effect on Activity |
|---|---|---|
| Methoxy (-OCH₃) | Anticancer | Increased potency |
| Nitro (-NO₂) | Antimicrobial | Enhanced effectiveness |
| Alkyl groups | Antiviral | Variable impact |
Case Studies
Several studies have documented the synthesis and evaluation of related compounds. For instance, one study synthesized a series of benzimidazole-triazole hybrids , demonstrating significant antibacterial and antifungal activities against resistant strains. These findings suggest that the compound's structural features could confer similar benefits in combating resistant pathogens .
Another case study focused on in vivo evaluations where derivatives exhibited promising results in reducing tumor growth in animal models, reinforcing the potential therapeutic applications of such compounds in cancer treatment .
Q & A
Basic: What are the optimal synthetic routes for 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Cyclocondensation of precursors (e.g., benzimidazole-thiol derivatives with triazole intermediates) under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of the 3-methoxyphenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (70–90°C) .
- Optimization: Reaction yields are maximized by adjusting solvent polarity (e.g., ethanol for solubility), using bases like triethylamine to deprotonate intermediates, and monitoring progress via TLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm the benzimidazole (aromatic protons at δ 7.2–8.5 ppm), triazole (NH₂ at δ 5.5–6.0 ppm), and methoxyphenyl groups (OCH₃ at δ ~3.8 ppm) .
- IR Spectroscopy: Validate S–C and N–H bonds (stretching at 2550 cm⁻¹ for thioether and 3350 cm⁻¹ for amines) .
- X-Ray Diffraction: Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H···N interactions stabilizing triazole-benzimidazole conformation) .
Advanced: How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT/B3LYP Calculations: Optimize molecular geometry using 6-311G(d,p) basis sets to predict bond lengths/angles, validated against X-ray data .
- HOMO-LUMO Analysis: Determine charge transfer potential (e.g., HOMO localized on benzimidazole, LUMO on triazole) to explain electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP): Map electron-rich (methoxyphenyl oxygen) and electron-deficient (triazole NH₂) regions to predict reactivity in biological systems .
Advanced: How can researchers address contradictions in reported biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Systematic SAR Studies: Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups) to isolate structural drivers of activity .
- In Silico Target Prediction: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities against kinases (anticancer) vs. bacterial enzyme pockets (antimicrobial) .
- Orthogonal Assays: Validate activity in multiple models (e.g., MTT for cytotoxicity, MIC for antimicrobials) under standardized conditions (pH, serum concentration) .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for its antimicrobial activity?
Methodological Answer:
- Substituent Variation: Replace the benzimidazole-thioether with oxadiazole or thiadiazole cores to assess impact on lipophilicity and membrane penetration .
- Biochemical Assays: Measure inhibition of bacterial dihydrofolate reductase (DHFR) or fungal CYP51 enzymes via spectrophotometric NADPH depletion .
- Docking Simulations: Correlate triazole-amine orientation in DHFR active sites (e.g., PDB 1DF7) with MIC values .
Basic: What purification techniques ensure high purity of the compound for pharmacological testing?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to isolate the target compound .
- Recrystallization: Dissolve crude product in hot ethanol, filter, and cool to −20°C for 12 hours to obtain needle-shaped crystals .
- HPLC Validation: Confirm >95% purity via C18 reverse-phase column (acetonitrile/water + 0.1% TFA) .
Advanced: How does the compound’s supramolecular architecture influence its physicochemical properties?
Methodological Answer:
- Hydrogen-Bond Networks: X-ray data reveal N–H···N and C–H···O interactions forming 2D layers, enhancing thermal stability (TGA shows decomposition >250°C) .
- Solubility Profiling: LogP calculations (DFT-derived) predict moderate hydrophobicity (LogP ~2.8), requiring DMSO for in vitro assays .
- Crystal Packing: Zigzag chains along the c-axis (via R₂²(8) motifs) correlate with anisotropic mechanical properties in solid-state formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
